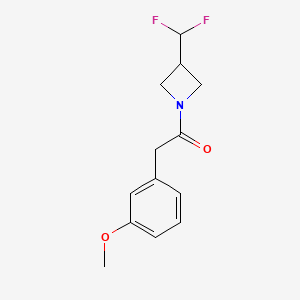

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile, also known as CP-444, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Dialkylamino Cyclopropenium Ionic Liquids : Research shows the synthesis of tris(dialkylamino)cyclopropenium (TDAC) cations, involving reactions with corresponding amines, including cyclopropylamino components. These salts have been studied for their physical properties such as melting points, viscosity, and thermal stability, indicating potential applications in ionic liquid chemistry (Walst et al., 2015).

Multigram Synthesis for Organic Compound Development : A study describes the efficient multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid, suggesting applications in synthesizing complex organic compounds (Yarmolchuk et al., 2012).

Chemical Reactions and Transformations

Cyclization in Chemical Synthesis : Research into the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one highlights the chemical versatility of similar trifluorobutanenitrile compounds (Goryaeva et al., 2020).

Heterocyclizations in Fluorine Chemistry : A study on 2-aryl-3-arylamino-4,4,4-trifluoro-2-butenenitriles demonstrates their potential in creating diverse heterocyclic compounds, a key aspect in developing new materials and pharmaceuticals (Nishiwaki et al., 1995).

Dipolar Cycloaddition Reactions : The use of 3,3,3-trifluoropropene derivatives in dipolar cycloaddition reactions, as described in a study, shows the potential of trifluorobutanenitrile-related compounds in synthetic organic chemistry (Markitanov et al., 2018).

Applications in Environmental Studies

Study of Antifouling Compounds in Marine Environments : Research on Irgarol 1051, which contains cyclopropylamino structures, has been conducted to understand its impact on marine environments, offering insights into the environmental behavior of similar compounds (Biselli et al., 2000).

Transformation and Degradation Studies : Investigations into the transformation of antifouling compounds like Irgarol 1051 by fungi, and its degradation catalyzed by mercuric chloride, provide valuable data on the environmental fate of similar trifluorobutanenitrile derivatives https://consensus.app/papers/mercuric-chloridecatalyzed-hydrolysis-antifouling-liu/234a9ddba5855f20a0f83fd125f35368/?utm_source=chatgpt" target="_blank">(Liu et al., 1997; Liu et al., 1999)

properties

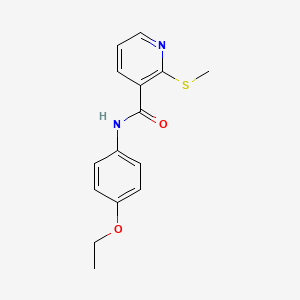

IUPAC Name |

3-(cyclopropylamino)-4,4,4-trifluorobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c8-7(9,10)6(3-4-11)12-5-1-2-5/h5-6,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRUIZKBNUZBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

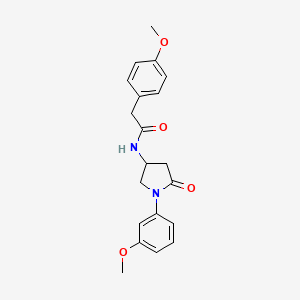

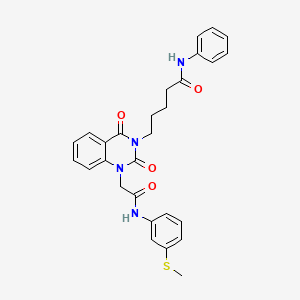

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)

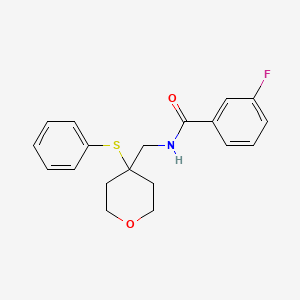

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethylbutanamide](/img/structure/B2447300.png)

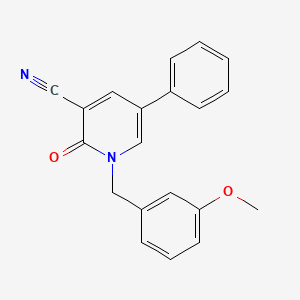

![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)

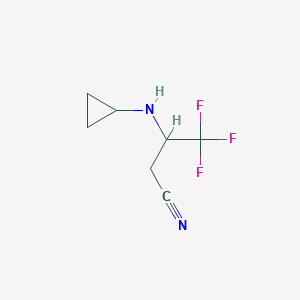

![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)